Extended π-Conjugation via the 4-Phenylnaphthalen-1-yl Moiety: Structural Differentiation from N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine
The target compound contains a 4-phenylnaphthalen-1-yl substituent—a feature absent in the closest commercial analog N-(4-(naphthalen-1-yl)phenyl)naphthalen-1-amine (CAS 936916-07-3). This phenyl extension increases the molecular weight from 345.44 to 421.53 g/mol (+22%) and extends the aromatic conjugation length by one phenyl ring on the naphthalene acceptor unit . In triarylamine donor–acceptor systems, extending conjugation length at the naphthyl position has been shown to modulate the HOMO energy level and, critically, to alter hole mobility by up to a factor of five (5.5 × 10⁻⁵ vs 1.0 × 10⁻⁵ cm² V⁻¹ s⁻¹ for β- vs α-naphthyl substitution) through changes in intermolecular packing [1]. The 4-phenyl group additionally introduces steric bulk that disrupts molecular planarity, a feature associated with improved amorphous film stability and reduced crystallization tendency during device operation .
| Evidence Dimension | Molecular weight and conjugation length |
|---|---|
| Target Compound Data | MW = 421.53 g/mol; C₃₂H₂₃N; contains 4-phenylnaphthalen-1-yl group |
| Comparator Or Baseline | CAS 936916-07-3 (N-(4-(naphthalen-1-yl)phenyl)naphthalen-1-amine): MW = 345.44 g/mol; C₂₆H₁₉N; lacks 4-phenyl substitution |
| Quantified Difference | MW increase of 76.09 g/mol (+22%); one additional phenyl ring extending conjugation |
| Conditions | Structural comparison based on molecular formulas and IUPAC nomenclature; MW data from supplier technical datasheets |
Why This Matters
The extended conjugation directly influences the HOMO energy level position and intermolecular packing, which are primary determinants of hole injection efficiency and charge transport in OLED devices.
- [1] K. R. Justin Thomas et al. Structure–properties relationships in triarylamine-based donor–acceptor molecules containing naphtyl groups as donor material for organic solar cells. Scientific Reports 5, 9031 (2015). Table 2: hole mobility data. View Source
